molecular formula C9H8BrNO B1267104 6-溴-3-甲基吲哚啉-2-酮 CAS No. 90725-50-1

6-溴-3-甲基吲哚啉-2-酮

货号: B1267104
CAS 编号: 90725-50-1
分子量: 226.07 g/mol
InChI 键: ABTRLWBSKIYPKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-3-methylindolin-2-one, also known as 6-Bromo-3-methyl-2-indolinone, is an indole derivative that has been used in numerous scientific studies and applications. It is a heterocyclic compound that has been found to possess a broad range of biological activities, including antifungal, antibacterial, antimalarial, and anti-cancer activities. 6-Bromo-3-methylindolin-2-one has also been used as a fluorescent probe for imaging and diagnostics, as a fluorescent dye for biomedical imaging, as a reagent for the synthesis of organic compounds, and as a catalyst for organic reactions.

科学研究应用

阿尔茨海默病治疗

6-溴-3-甲基吲哚啉-2-酮衍生物已被合成并测试作为乙酰胆碱酯酶 (AChE) 的潜在抑制剂,AChE 是一种在阿尔茨海默病 (AD) 中起关键作用的酶。 两种化合物在 100µM 浓度下测试时被发现分别抑制 AChE 51% 和 50% .

抗癌剂

除了它们在治疗阿尔茨海默病方面的潜在用途外,一些 6-溴-3-甲基吲哚啉-2-酮衍生物对人癌细胞系表现出很强的细胞毒性,包括结肠癌 (SW620)、前列腺癌 (PC3) 和肺癌 (NCI-H23)。 特别是,一种化合物表现出很强的细胞毒性,IC50 值低至 0.65µM,使其成为作为抗癌剂进一步开发的有希望的候选药物 .

广谱生物活性

吲哚衍生物,包括 6-溴-3-甲基吲哚啉-2-酮,已被发现具有广泛的生物活性。 这些包括抗病毒、抗炎、抗癌、抗 HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性 .

生化分析

Biochemical Properties

6-Bromo-3-methylindolin-2-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with acetylcholine esterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between 6-Bromo-3-methylindolin-2-one and acetylcholine esterase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

The effects of 6-Bromo-3-methylindolin-2-one on various types of cells and cellular processes have been studied extensively. In cancer cell lines, such as human colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23), 6-Bromo-3-methylindolin-2-one has demonstrated cytotoxic effects . It influences cell function by inducing apoptosis, a process of programmed cell death, and by disrupting cell signaling pathways that are crucial for cell survival and proliferation. Additionally, 6-Bromo-3-methylindolin-2-one has been shown to affect gene expression, leading to the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with apoptosis .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-3-methylindolin-2-one involves its binding interactions with biomolecules and its ability to modulate enzyme activity. At the molecular level, 6-Bromo-3-methylindolin-2-one binds to the active site of acetylcholine esterase, inhibiting its enzymatic activity . This binding is facilitated by the bromine atom at the 6-position and the methyl group at the 3-position of the indolin-2-one core, which enhance the compound’s affinity for the enzyme. Additionally, 6-Bromo-3-methylindolin-2-one has been shown to induce changes in gene expression, leading to the activation of apoptotic pathways and the inhibition of cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-methylindolin-2-one have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 6-Bromo-3-methylindolin-2-one can have sustained effects on cellular function, including prolonged inhibition of acetylcholine esterase activity and persistent induction of apoptosis in cancer cells . These temporal effects highlight the importance of considering the stability and degradation of 6-Bromo-3-methylindolin-2-one in experimental designs.

Dosage Effects in Animal Models

The effects of 6-Bromo-3-methylindolin-2-one vary with different dosages in animal models. Studies have shown that low doses of 6-Bromo-3-methylindolin-2-one can effectively inhibit acetylcholine esterase activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Bromo-3-methylindolin-2-one is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can influence its biological activity. Enzymes such as CYP1A2 play a crucial role in the metabolism of 6-Bromo-3-methylindolin-2-one, affecting its pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 6-Bromo-3-methylindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, 6-Bromo-3-methylindolin-2-one can accumulate in certain tissues, such as the liver and kidneys, where it may undergo further metabolism and exert localized effects . These transport and distribution properties are critical for understanding the compound’s pharmacokinetics and for designing effective drug delivery systems.

Subcellular Localization

The subcellular localization of 6-Bromo-3-methylindolin-2-one is influenced by its chemical structure and interactions with cellular components . The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of 6-Bromo-3-methylindolin-2-one . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and for optimizing its therapeutic applications.

属性

IUPAC Name

6-bromo-3-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTRLWBSKIYPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C(C=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299660
Record name 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90725-50-1
Record name 90725-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (3.9 g) was suspended in dimethyl sulfoxide (24 mL), and diethyl methyl malonate (16 mL) was added at 0° C., and then the reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was heated to 100° C., and a solution of 2,5-dibromonitrobenzene (15.3 g) in dimethyl sulfoxide (17 mL) was added at 100° C., and then the reaction mixture was stirred at 100° C. for 5 hours. The reaction mixture was quenched with water, and extracted with ethyl acetate. The obtained organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethanol (75 mL), and tin (11.5 g) was added at room temperature. Concentrated hydrochloric acid (45 mL) was added at 0° C., and then the reaction mixture was heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture was quenched with water, and extracted with ethyl acetate. The obtained organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and brine, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the titled compound (4.9 g) as a brown solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 2,6-dibromo-3-methyl-1H-indole (15.7 g) were added 3N aqueous sulfuric acid solution (100 ml) and dioxane (100 ml), and the mixture was refluxed for 5 hours. After the reaction was complete, water was added to the reaction solution, and the mixture was extracted with ethyl acetate solution. This ethyl acetate solution was washed with water and an aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to give the title compound (11.2 g) as a brown crystal.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methylindolin-2-one
Reactant of Route 2
6-Bromo-3-methylindolin-2-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-methylindolin-2-one
Reactant of Route 4
6-Bromo-3-methylindolin-2-one
Reactant of Route 5
6-Bromo-3-methylindolin-2-one
Reactant of Route 6
6-Bromo-3-methylindolin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。